N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide
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Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22ClN5O5 and its molecular weight is 495.92. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research has explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the metabolic pathways and potential toxicological implications of similar compounds. These findings can be relevant for understanding the metabolism and safety profile of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide, especially in pharmaceutical or agricultural applications (Coleman et al., 2000).
Synthesis and Evaluation of Imaging Probes
Another study focused on the synthesis and in vivo evaluation of a compound as an imaging probe for 5-HT2A receptors, illustrating the process of labeling and evaluating compounds for potential use in medical imaging and diagnostics. Such methodologies could be applicable for designing imaging agents based on the structure of this compound (Prabhakaran et al., 2006).
Co-crystals and Salt Formation
Research on the structural study of co-crystals and salts of quinoline derivatives having an amide bond offers insights into the potential for this compound to form co-crystals or salts, which could be relevant for its formulation and application in drug development or material science (Karmakar et al., 2009).
Enzyme Inhibitory Activities
A study on the synthesis, molecular docking, and enzyme inhibitory activities of new triazole analogues showcases how compounds can be designed and evaluated for their potential as enzyme inhibitors, which could be relevant for the development of therapeutics based on the structure of this compound (Virk et al., 2018).
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-[(3-methoxyphenyl)methyl]-2,4-dioxopteridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O5/c1-14-9-18(19(35-3)11-17(14)25)28-20(31)13-29-22-21(26-7-8-27-22)23(32)30(24(29)33)12-15-5-4-6-16(10-15)34-2/h4-11H,12-13H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPDBPGGUWMTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.